molecular formula C7H3ClFNO B14116185 4-Chloro-5-fluoro-2-hydroxybenzonitrile

4-Chloro-5-fluoro-2-hydroxybenzonitrile

Cat. No.: B14116185
M. Wt: 171.55 g/mol
InChI Key: LOQIXHBDCVCNFM-UHFFFAOYSA-N
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Description

4-Chloro-5-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H3ClFNO and a molecular weight of 171.56 g/mol It is a derivative of benzonitrile, characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the halogenation of 2-hydroxybenzonitrile using appropriate chlorinating and fluorinating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like iron(III) chloride.

Industrial Production Methods

Industrial production of 4-Chloro-5-fluoro-2-hydroxybenzonitrile may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and minimize by-product formation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction can produce corresponding carbonyl or alkyl derivatives .

Scientific Research Applications

4-Chloro-5-fluoro-2-hydroxybenzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets, leading to desired biological effects. The hydroxy group may also play a role in hydrogen bonding and other interactions that stabilize the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-5-fluoro-2-hydroxybenzonitrile is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

4-chloro-5-fluoro-2-hydroxybenzonitrile

InChI

InChI=1S/C7H3ClFNO/c8-5-2-7(11)4(3-10)1-6(5)9/h1-2,11H

InChI Key

LOQIXHBDCVCNFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)Cl)O)C#N

Origin of Product

United States

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